An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure
An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain monounsaturated fatty alcohol. This technical guide provides a comprehensive overview of its chemical properties, structure, and available technical data. While specific biological activities and signaling pathways for the (E)-isomer are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related long-chain fatty alcohols. Detailed experimental protocols for the analysis and purification of similar compounds are also presented to facilitate further research.
Chemical Properties and Structure
13(E)-Docosenol is a C22 monounsaturated alcohol with the double bond located at the 13th carbon atom, exhibiting a trans (E) configuration.[1][2]
Structure
The chemical structure of 13(E)-Docosenol is characterized by a 22-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond between C13 and C14. The "E" designation indicates that the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the bond, resulting in a more linear molecular geometry compared to its cis-isomer, erucyl alcohol.
Chemical Formula: C₂₂H₄₄O[1][2]
IUPAC Name: (13E)-docos-13-en-1-ol[1]
Synonyms: Brassidyl alcohol, (E)-13-Docosen-1-ol, trans-13-Docosen-1-ol[1][2]
Physicochemical Properties
Quantitative data for 13(E)-Docosenol and its cis-isomer, Erucyl alcohol, are summarized in the table below for comparison.
| Property | 13(E)-Docosenol | Erucyl alcohol (cis-isomer) |
| Molecular Weight | 324.58 g/mol [2] | 324.5842 g/mol [3][4] |
| CAS Number | 5634-26-4[2] | 629-98-1[3][5] |
| Melting Point | Not available | 33 °C |
| Boiling Point | Not available | 225 °C at 5 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |
Biological Activity and Potential Applications
Specific biological activities and mechanisms of action for 13(E)-Docosenol are not well-documented in the available scientific literature. However, long-chain fatty alcohols, as a class, are known to be involved in various biological processes and have diverse applications.
The cis-isomer, cis-13-docosenol (B1231324) (erucyl alcohol), is mentioned as a biochemical reagent for life science research, with potential roles in lipid metabolism and cellular signaling.[6][7] It is also used in cosmetic formulations as an emollient and in the food and fragrance industries.[6]
Long-chain monounsaturated fatty acids, which are structurally related to 13(E)-Docosenol, have been shown to influence signaling pathways, such as upregulating PPAR signaling pathways, which may play a role in attenuating atherosclerosis.[8] While this provides a potential area for investigation, it is important to note that the biological effects of the alcohol form may differ significantly from the corresponding fatty acid.
Experimental Protocols
Detailed experimental protocols specifically for 13(E)-Docosenol are scarce. However, established methods for the synthesis, purification, and analysis of long-chain unsaturated alcohols can be adapted for research on this compound.
Synthesis
A general approach to synthesize 13(E)-Docosenol would involve the reduction of the corresponding carboxylic acid, brassidic acid ((13E)-docosenoic acid), or its ester derivative.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of 13(E)-Docosenol.
Purification
Purification of long-chain unsaturated alcohols from reaction mixtures or natural extracts typically involves chromatographic techniques.
General Purification Protocol using High-Performance Liquid Chromatography (HPLC):
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Sample Preparation: Dissolve the crude sample in a suitable organic solvent.
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.[2][6][9][10][11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often effective. The exact gradient program needs to be optimized based on the specific sample composition.[2][10]
-
Detection: A UV detector can be used, particularly if the alcohol has been derivatized to contain a chromophore. A refractive index detector is also a suitable option for underivatized alcohols.[6]
-
Fraction Collection: Collect the fractions corresponding to the peak of 13(E)-Docosenol.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.
Purification Workflow Diagram:
Caption: General workflow for HPLC purification.
Structural Analysis
The structure of 13(E)-Docosenol can be confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms. The signals corresponding to the hydrogens on the double bond will show characteristic chemical shifts and coupling constants for a trans configuration. The protons of the CH₂-OH group will also have a distinct signal.[12][13][14]
-
¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton and the position of the double bond and hydroxyl group.[12][13][14]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[15]
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Analytical Workflow:
Caption: Workflow for structural analysis.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which 13(E)-Docosenol is directly involved. Research on long-chain fatty acids suggests that they can act as signaling molecules, for instance, through G protein-coupled receptors like GPR40 and GPR120, which in turn can activate pathways such as the mTORC1 signaling cascade.[16] However, it remains to be experimentally determined if 13(E)-Docosenol or other long-chain fatty alcohols interact with these or other signaling pathways.
Conclusion and Future Directions
13(E)-Docosenol is a long-chain monounsaturated fatty alcohol with well-defined chemical and structural properties. While its specific biological functions and mechanisms of action are yet to be fully elucidated, its structural similarity to other biologically active lipids suggests potential roles in cellular processes. Further research is needed to explore its biological activities, identify its metabolic pathways, and determine its potential as a therapeutic agent or a tool for studying lipid signaling. The experimental protocols and analytical methods outlined in this guide provide a foundation for future investigations into this molecule.
References
- 1. 13-Docosen-1-ol, (13E)- | C22H44O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 4. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]
- 5. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
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